m-PEG6-(CH2)8-phosphonic acid
Overview
Description
m-PEG6-(CH2)8-phosphonic acid: is a compound that features a polyethylene glycol (PEG) chain with six ethylene glycol units, an octyl chain, and a phosphonic acid group. The hydrophilic PEG linker increases the water solubility properties of the compound, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dealkylation of Dialkyl Phosphonates: One common method for preparing phosphonic acids is the dealkylation of dialkyl phosphonates under acidic conditions (e.g., hydrochloric acid) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis
Direct Methods Using Phosphorous Acid: Another approach involves using phosphorous acid (H3PO3) to produce the phosphonic acid functional group simultaneously with the formation of the P–C bond
Industrial Production Methods: Industrial production of m-PEG6-(CH2)8-phosphonic acid typically involves large-scale synthesis using the aforementioned methods, ensuring high purity and consistency. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: m-PEG6-(CH2)8-phosphonic acid can undergo oxidation reactions, particularly at the phosphonic acid group.
Substitution: The compound can participate in substitution reactions, where the phosphonic acid group can be replaced or modified under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Substitution Reagents: Including halogenating agents or nucleophiles.
Major Products:
Oxidation Products: Phosphonic acid derivatives with higher oxidation states.
Substitution Products: Modified PEG linkers with different functional groups attached to the phosphonic acid moiety
Scientific Research Applications
Chemistry:
Biology:
- Employed in the functionalization of surfaces to improve biocompatibility and reduce non-specific binding in biological assays .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of m-PEG6-(CH2)8-phosphonic acid primarily involves its ability to increase solubility and stability of compounds. The PEG chain forms hydrogen bonds with water molecules, enhancing solubility, while the phosphonic acid group can interact with various molecular targets, including metal ions and biological molecules, to improve stability and functionality .
Comparison with Similar Compounds
m-PEG6-(CH2)8-phosphonic acid ethyl ester: Similar structure but with an ethyl ester group instead of a free phosphonic acid group.
m-PEG6-(CH2)6-phosphonic acid: Similar compound with a shorter alkyl chain.
Uniqueness: this compound is unique due to its specific combination of a PEG linker, an octyl chain, and a phosphonic acid group, which provides a balance of hydrophilicity and hydrophobicity, making it versatile for various applications .
Properties
IUPAC Name |
8-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41O9P/c1-23-9-10-25-13-14-27-17-18-28-16-15-26-12-11-24-8-6-4-2-3-5-7-19-29(20,21)22/h2-19H2,1H3,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZDSZBBOIYSFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCCCCCCCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.